Butoxy(4-ethenylphenyl)dimethylsilane
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Overview
Description
Butoxy(4-ethenylphenyl)dimethylsilane is an organosilicon compound with the molecular formula C14H22OSi. This compound is characterized by the presence of a butoxy group, an ethenyl group attached to a phenyl ring, and a dimethylsilane moiety. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butoxy(4-ethenylphenyl)dimethylsilane typically involves the reaction of 4-ethenylphenylmagnesium bromide with dimethyldichlorosilane, followed by the addition of butanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and using a solvent like tetrahydrofuran (THF) to dissolve the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters. The use of high-purity reactants and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Butoxy(4-ethenylphenyl)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Ethyl-substituted silanes.
Substitution: Various alkoxy-substituted silanes.
Scientific Research Applications
Butoxy(4-ethenylphenyl)dimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty coatings and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Butoxy(4-ethenylphenyl)dimethylsilane involves its ability to form stable bonds with various substrates. The ethenyl group can participate in polymerization reactions, while the dimethylsilane moiety provides stability and resistance to degradation. The butoxy group enhances the solubility of the compound in organic solvents, facilitating its use in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
(4-ethenylphenyl)dimethylsilane: Lacks the butoxy group, making it less soluble in organic solvents.
Butoxy(4-methylphenyl)dimethylsilane: Contains a methyl group instead of an ethenyl group, affecting its reactivity in polymerization reactions.
Butoxy(4-ethenylphenyl)trimethylsilane: Has an additional methyl group, which can influence its steric properties and reactivity.
Uniqueness
Butoxy(4-ethenylphenyl)dimethylsilane is unique due to the combination of its functional groups, which provide a balance of reactivity, stability, and solubility. This makes it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
105785-14-6 |
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Molecular Formula |
C14H22OSi |
Molecular Weight |
234.41 g/mol |
IUPAC Name |
butoxy-(4-ethenylphenyl)-dimethylsilane |
InChI |
InChI=1S/C14H22OSi/c1-5-7-12-15-16(3,4)14-10-8-13(6-2)9-11-14/h6,8-11H,2,5,7,12H2,1,3-4H3 |
InChI Key |
HEJVULZVQRPWIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[Si](C)(C)C1=CC=C(C=C1)C=C |
Origin of Product |
United States |
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